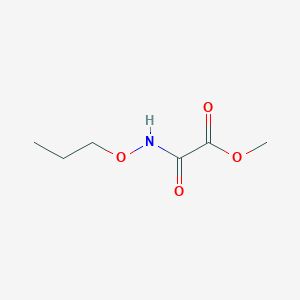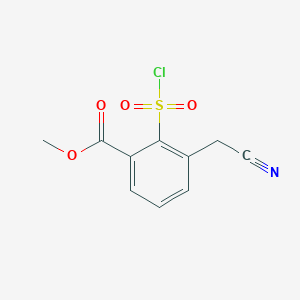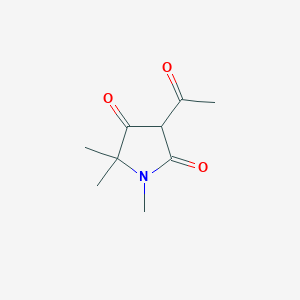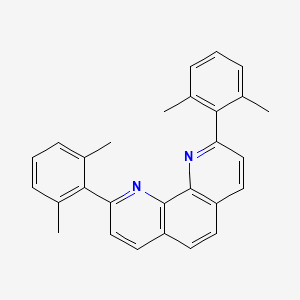
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a phenanthroline core substituted with two 2,6-dimethylphenyl groups at the 2 and 9 positions, which enhances its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline and 2,6-dimethylphenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically performed in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis provides a detailed route, industrial production may involve optimization of reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors and alternative solvents to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline core allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of phenanthroline N-oxide derivatives.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of N-alkylated phenanthroline derivatives.
Applications De Recherche Scientifique
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mécanisme D'action
The mechanism by which 2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline exerts its effects involves:
Molecular Targets: The compound interacts with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it can intercalate into DNA, disrupting its function and leading to cell death. In photodynamic therapy, it generates reactive oxygen species upon light activation, causing oxidative damage to cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the 2,6-dimethylphenyl groups, is less sterically hindered and has different reactivity.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic effects due to the bipyridine structure.
4,7-Diphenyl-1,10-phenanthroline: Similar in structure but with phenyl groups at the 4 and 7 positions, affecting its steric and electronic properties.
Uniqueness
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline is unique due to the presence of the 2,6-dimethylphenyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and stable ligands, such as in catalysis and electronic devices.
Propriétés
| 124318-71-4 | |
Formule moléculaire |
C28H24N2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2,9-bis(2,6-dimethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C28H24N2/c1-17-7-5-8-18(2)25(17)23-15-13-21-11-12-22-14-16-24(30-28(22)27(21)29-23)26-19(3)9-6-10-20(26)4/h5-16H,1-4H3 |
Clé InChI |
NHLUUINNAQBOAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5C)C)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/no-structure.png)
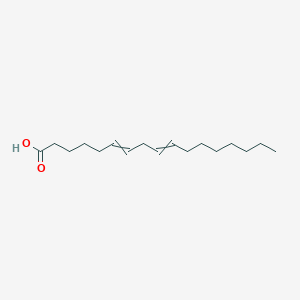
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
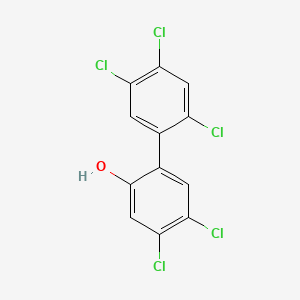
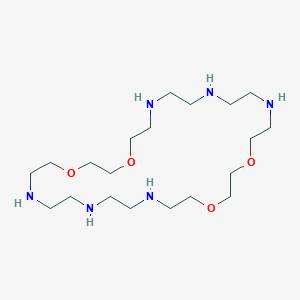
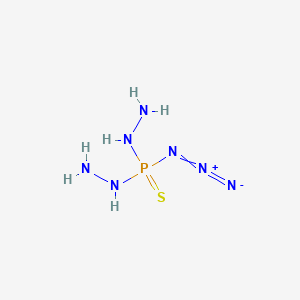
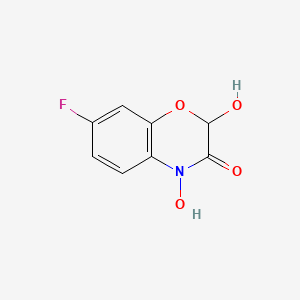
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)

